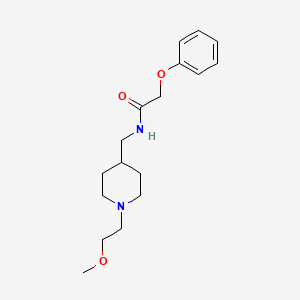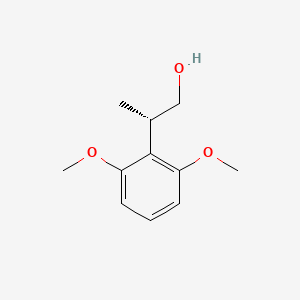
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol, also known as 2,6-DMPAP, is a chemical compound that belongs to the family of phenylpropanoids. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound has been the focus of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
In addition to its neuroprotective effects, (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol has been shown to have other biochemical and physiological effects. For instance, it has been demonstrated to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol in lab experiments is its ability to selectively modulate the activity of the NMDA receptor without causing toxic effects. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low potency compared to other NMDA receptor modulators such as memantine.
Orientations Futures
There are several future directions for the scientific research of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol. One of the most promising areas is in the development of novel therapeutic agents for neurodegenerative diseases. Studies have shown that this compound can protect against neuronal damage and promote neuronal survival, making it a potential candidate for the treatment of Alzheimer's and Parkinson's. Additionally, further research is needed to explore the potential applications of this compound in other areas such as oncology and immunology.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol can be achieved through various methods, including the use of Grignard reagents, reduction of the corresponding ketone, and the use of palladium-catalyzed coupling reactions. One of the most common methods involves the reaction of 2,6-dimethoxybenzaldehyde with propan-2-ol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Applications De Recherche Scientifique
The potential applications of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol in scientific research are vast. One of the most promising areas is in the field of pharmacology, where it has been shown to exhibit neuroprotective effects. Studies have demonstrated that this compound can protect against neuronal damage caused by oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUTYHIBDTKSV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2858551.png)
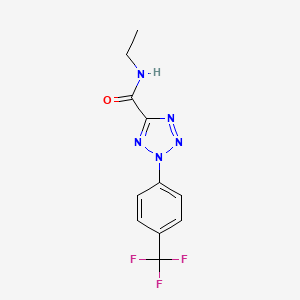
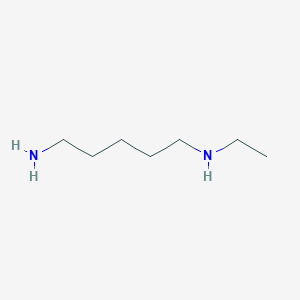
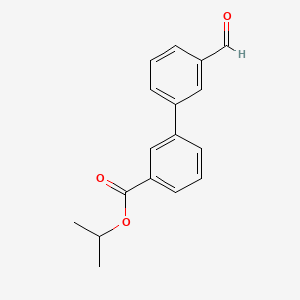
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)
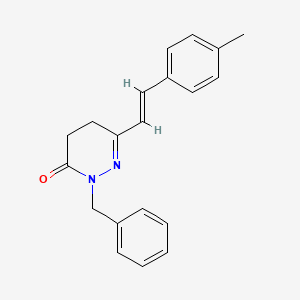

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)
![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)
![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)
